An In-depth Technical Guide to the Mechanism of Action of Laidlomycin Propionate Potassium in Rumen Bacteria
This guide provides a comprehensive technical overview of the molecular and physiological mechanisms through which laidlomycin propionate potassium, a polyether ionophore antibiotic, modulates the rumen microbial ecosyst...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the molecular and physiological mechanisms through which laidlomycin propionate potassium, a polyether ionophore antibiotic, modulates the rumen microbial ecosystem. Designed for researchers, scientists, and drug development professionals, this document delves into the core ionophoric activity, its selective antimicrobial properties, and the resultant metabolic shifts that enhance ruminant feed efficiency and productivity.
Introduction: The Role of Laidlomycin Propionate Potassium in Ruminant Nutrition
Laidlomycin propionate potassium is a semi-synthetic carboxylic ionophore derived from the fermentation of Streptoverticillium eurocidicum.[1] It is widely utilized as a feed additive for cattle to improve feed efficiency and promote growth.[2][3] Like other ionophores, its primary efficacy stems from its ability to selectively target and inhibit specific populations of rumen microorganisms, thereby altering the dynamics of ruminal fermentation.[4][5] This targeted modulation shifts the metabolic output of the rumen towards more energetically favorable pathways for the host animal, representing a key strategy in sustainable and efficient livestock production.
Core Mechanism of Action: Disruption of Transmembrane Ion Gradients
The fundamental mechanism of laidlomycin propionate potassium is its function as a lipid-soluble molecule that transports cations across biological membranes.[4][6] It acts as a mobile ion carrier, specifically functioning as a cation/proton antiporter.[2]
The process unfolds as follows:
Membrane Insertion: As a lipophilic molecule, laidlomycin propionate potassium readily inserts itself into the lipid bilayer of susceptible bacterial cell membranes.[2][4]
Cation Exchange: It selectively binds to monovalent cations, primarily potassium (K+), within the bacterial cytoplasm. This laidlomycin-K+ complex then shuttles the ion across the membrane and out of the cell, down its concentration gradient.
Proton Influx: To complete the cycle, laidlomycin releases the K+ ion extracellularly and binds a proton (H+) from the external environment, which it then transports into the cell. This exchange of intracellular K+ for extracellular H+ leads to a progressive decrease in intracellular pH (acidification) and a disruption of the essential Na+/K+ ion gradient.[2][4]
Energy Depletion: To counteract the lethal effects of intracellular acidification, the bacterium activates energy-dependent membrane pumps, such as H+-ATPase, to expel the excess protons.[2][4] This compensatory effort consumes a significant amount of the cell's energy reserves (ATP). The relentless and futile cycle of proton pumping ultimately depletes the cell's ATP, leading to a cessation of vital metabolic functions, reduced cellular viability, and eventually cell death.[2][4]
Pharmacokinetic Profile of Laidlomycin Propionate Potassium in Bovine Models: A Comprehensive Technical Guide
Executive Summary Laidlomycin propionate potassium (LPP) is a monovalent carboxylic polyether ionophore antibiotic widely utilized in the beef cattle industry to improve feed efficiency and accelerate weight gain. Approv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Laidlomycin propionate potassium (LPP) is a monovalent carboxylic polyether ionophore antibiotic widely utilized in the beef cattle industry to improve feed efficiency and accelerate weight gain. Approved by the FDA under [1], LPP modulates the ruminal microbiome by disrupting the transmembrane ion gradients of Gram-positive bacteria and protozoa. This guide provides an in-depth analysis of the pharmacokinetic (PK) profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of LPP in bovine models, detailing the mechanistic causality behind its efficacy, safety margins, and the analytical protocols required for residue monitoring.
Mechanism of Action and Ruminal Dynamics
Unlike systemic therapeutic antibiotics, ionophores like LPP exert their primary pharmacological effects locally within the gastrointestinal tract. LPP is highly lipophilic, allowing it to intercalate into the lipid bilayers of target microorganisms.
Once embedded, LPP functions as an antiporter, facilitating the electroneutral exchange of monovalent cations (primarily
Na+
and
K+
) coupled with protons (
H+
) across the bacterial cell membrane [2]. Gram-positive bacteria lack the protective outer lipopolysaccharide membrane found in Gram-negative species, making them highly susceptible. The continuous influx of protons forces the bacteria to expend ATP to maintain intracellular pH, leading to a futile energy cycle, metabolic exhaustion, and cell death.
This selective antimicrobial action induces a profound shift in the ruminal fermentation profile:
Volatile Fatty Acid (VFA) Shift: Decreased production of acetate and lactate, with a concomitant increase in propionate. Propionate is a major gluconeogenic precursor in ruminants, directly enhancing the host's energy status.
Methanogenesis Reduction: By reducing the availability of formate and hydrogen (byproducts of acetate production), LPP indirectly starves methanogenic archaea, reducing enteric methane emissions and conserving feed energy [3].
Figure 1: Mechanism of action of LPP and its impact on ruminal energy metabolism.
The pharmacokinetic behavior of LPP is characterized by poor systemic bioavailability, rapid hepatic clearance, and predominant fecal elimination. This profile is advantageous for a feed additive, as it minimizes tissue residue accumulation and ensures consumer safety.
Absorption
LPP exhibits very low systemic absorption from the ruminant gastrointestinal tract. Its high molecular weight and extreme lipophilicity cause it to partition heavily into the lipid membranes of gut digesta and local microbiota rather than crossing the intestinal epithelium into the portal circulation. The fraction that is absorbed occurs primarily in the small intestine.
Distribution
Upon entering the portal vein, the absorbed fraction of LPP is highly protein-bound in the plasma. Due to its lipophilic nature, any systemically circulating LPP has a large volume of distribution (
Vd
) and rapidly distributes to lipid-rich tissues, particularly the liver. The liver acts as the primary target tissue for residue monitoring. According to FDA NADA 141-025, the marker residue is the parent laidlomycin molecule in the liver [4].
Metabolism
LPP undergoes extensive and rapid first-pass metabolism in the bovine liver. Hepatic cytochrome P450 enzymes catalyze the biotransformation of the polyether structure via O-demethylation, hydroxylation, and conjugation. The metabolic breakdown is so extensive that no single metabolite represents more than 10% of the total extractable residue [4]. This rapid hepatic clearance is the primary reason cattle tolerate ionophores much better than species like horses, which lack the specific enzymatic capacity for rapid ionophore degradation.
Excretion
The parent drug and its metabolites are excreted almost exclusively via the biliary system into the feces. Renal excretion (urine) accounts for a negligible fraction of total elimination. The elimination half-life (
t1/2
) of ionophores in cattle is relatively short (typically ranging from 1.5 to 3 days depending on the specific molecule and dosage) [5]. Because of this rapid clearance, the FDA does not require a pre-slaughter withdrawal period for LPP when fed at approved levels.
Figure 2: ADME workflow of Laidlomycin Propionate in bovine models.
Analytical Methodology: LC-MS/MS Protocol for LPP Residue Quantification
To validate the PK profile and ensure regulatory compliance, precise quantification of LPP in bovine liver and plasma is required. The following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol ensures high recovery, minimal matrix effects, and definitive causality between detected peaks and true tissue concentrations.
Step-by-Step Workflow
Sample Preparation & Homogenization:
Mince 5.0 g of bovine liver tissue (target tissue).
Spike the sample with an internal standard (e.g., Nigericin or a stable isotope-labeled ionophore) to correct for extraction losses and matrix ionization suppression.
Homogenize in 15 mL of Acetonitrile:Water (80:20, v/v) to precipitate proteins and extract the lipophilic LPP.
Centrifuge the homogenate at 4,000 x g for 15 minutes at 4°C.
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
Wash with 5 mL of 10% methanol in water to remove polar interferences.
Elute the LPP fraction using 5 mL of 100% methanol.
Evaporation & Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 0.1% formic acid in Acetonitrile:Water).
LC-MS/MS Analysis:
Column: C18 reverse-phase analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for LPP (e.g.,
[M+Na]+
adducts are common for polyether ionophores).
Validation Check:
Ensure the calibration curve is matrix-matched to account for liver tissue suppression.
Recovery rates must fall between 80-110% with a relative standard deviation (RSD) of <15%.
Safety Margins and Species-Specific Toxicity
While LPP is safe and effective in cattle at the approved dosage of 5 to 10 g/ton of feed, the therapeutic index for ionophores is relatively narrow.
Bovine Tolerance
In cattle, the median lethal dose (
LD50
) for ionophores generally ranges from 20 to 80 mg/kg of body weight[2]. Toxicosis in cattle usually only occurs due to feed mill mixing errors or accidental massive overdoses. Symptoms of acute toxicity include anorexia, profuse watery diarrhea, ataxia, and in severe cases, myocardial degeneration leading to sudden cardiac death[6].
Off-Target Species Toxicity (Equine and Swine)
The pharmacokinetic causality for off-target toxicity lies in hepatic metabolism. Horses and swine lack the specific cytochrome P450 isoenzymes required to rapidly metabolize and clear ionophores [7]. Consequently, even minute ingestions of LPP by horses lead to rapid systemic accumulation. The drug intercalates into the myocardial cell membranes, causing massive intracellular calcium overload, mitochondrial dysfunction, and fatal cardiac necrosis. LPP must never be fed to equines or swine.
Table 2: Regulatory and Safety Parameters for LPP (Cattlyst)
Parameter
Value / Specification
Source / Rationale
Approved Dosage (Cattle)
5 to 10 g/ton of feed
FDA NADA 141-025
Acceptable Daily Intake (ADI)
7.5 µg/kg BW/day
FDA safety threshold for human consumption
Target Tissue
Liver
Primary site of metabolism and accumulation
Marker Residue Tolerance
0.2 ppm (parent laidlomycin)
FDA 21 CFR 556.346
Withdrawal Period
0 days
Rapid biliary clearance prevents tissue buildup
Conclusion
The pharmacokinetic profile of laidlomycin propionate potassium in bovine models demonstrates a highly localized mechanism of action within the rumen, coupled with poor systemic absorption and rapid hepatic/biliary clearance. This ADME profile ensures that LPP effectively enhances propionate production and feed efficiency while maintaining strict safety margins for human consumption of beef products. Rigorous adherence to mixing protocols and LC-MS/MS residue monitoring remains critical to preventing off-target toxicosis and ensuring regulatory compliance.
References
U.S. Food and Drug Administration (FDA). (1994). Freedom of Information Summary: Supplemental New Animal Drug Application NADA 141-025 (Cattlyst). Retrieved from[Link]
Merck Veterinary Manual. Ionophores Use in Animals - Pharmacology. Retrieved from[Link]
MDPI - Animals. (2021). Productivity-Enhancing Technologies. Can Consumer Choices Affect the Environmental Footprint of Beef? Retrieved from[Link]
Federal Register. (2003). New Animal Drugs; Laidlomycin (Establishment of a tolerance for residues). Retrieved from[Link]
ResearchGate. (2025). A field study on the effects of dietary monensin on milk production and milk composition in dairy cows. Retrieved from[Link]
Ohio State University Extension. (2024). Ionophore Toxicosis in Beef Cattle – Frequently Asked Questions. Retrieved from[Link]
Laidlomycin Propionate Potassium: Antimicrobial Spectrum, Mechanistic Action, and Resistance Pathways
Executive Summary Laidlomycin propionate potassium is a highly lipophilic, semi-synthetic polyether ionophore widely utilized in veterinary pharmacology to enhance feed conversion efficiency and manage coccidiosis[1][2]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Laidlomycin propionate potassium is a highly lipophilic, semi-synthetic polyether ionophore widely utilized in veterinary pharmacology to enhance feed conversion efficiency and manage coccidiosis[1][2]. While its primary application remains in agricultural settings, its unique mechanism of action—disrupting transmembrane electrochemical gradients—provides critical insights into bacterial bioenergetics and evolutionary resistance[1][3]. This technical guide synthesizes the molecular characteristics, antimicrobial spectrum, mechanisms of action, and emerging resistance pathways of laidlomycin propionate potassium, providing self-validating experimental workflows for researchers and drug development professionals.
Molecular Architecture and Antimicrobial Spectrum
Laidlomycin propionate potassium is derived from the fermentation of Streptoverticillium eurocidicum[2]. The base molecule undergoes chemical esterification with propionic acid to enhance lipophilicity, followed by neutralization with potassium hydroxide to form the stable potassium salt[2]. The resulting polyether structure contains 17 defined chiral centers across multiple fused and spirocyclic rings, granting it the precise stereochemistry required to coordinate monovalent cations[2].
Antimicrobial Spectrum
The antimicrobial efficacy of laidlomycin propionate is highly selective. It exhibits potent activity against Gram-positive bacteria and protozoan parasites (such as Eimeria spp.), while Gram-negative bacteria remain intrinsically resistant[4][5]. This selectivity is the fundamental driver of its use in ruminant nutrition: by inhibiting Gram-positive, acetate-producing bacteria, it allows Gram-negative, propionate-producing bacteria to proliferate, thereby shifting the rumen volatile fatty acid (VFA) profile to a more energy-efficient state[4][6].
Unlike traditional antibiotics that target specific enzymatic pathways or ribosomal subunits, laidlomycin propionate acts as a biophysical disruptor of the cell membrane[3].
Because of its extreme lipophilicity, the molecule readily partitions into the lipid bilayer of susceptible microorganisms[7]. Once integrated, it functions as a mobile ion carrier (ion shuttle), selectively binding monovalent cations like potassium (K⁺) and sodium (Na⁺) and transporting them across the membrane down their concentration gradients[1][3].
This non-polar transport acts as an Na⁺/H⁺ or K⁺/H⁺ antiporter system, which rapidly collapses the transmembrane electrochemical gradient (proton motive force) essential for ATP synthesis[1][3]. To survive, the bacterium activates membrane-bound ATPases to pump the protons back out and restore homeostasis[7]. This creates a "futile cycle" where the cell rapidly exhausts its ATP reserves, leading to severe intracellular acidification, osmotic imbalance, and ultimately, metabolic arrest and cell death[1][7].
Figure 1: Mechanism of Action - The Ionophore Futile Cycle leading to bacterial cell death.
Resistance Pathways and Evolutionary Adaptation
The widespread use of polyether ionophores in agriculture has necessitated rigorous surveillance of resistance mechanisms under the One Health framework[8]. Resistance to laidlomycin propionate manifests in two distinct paradigms:
Intrinsic Resistance
Gram-negative bacteria (e.g., E. coli, Salmonella) are intrinsically resistant to laidlomycin propionate[4][6]. This is dictated by their outer membrane, which is rich in lipopolysaccharides (LPS) and contains narrow porin channels. This architecture acts as a highly effective physical barrier, excluding large, hydrophobic polyether molecules from reaching the inner cytoplasmic membrane where the ion gradient resides[9].
Adaptive and Acquired Resistance
In Gram-positive bacteria, resistance is generally adaptive rather than mutational. Because the drug targets a biophysical property of the membrane rather than a specific protein, simple point mutations are largely ineffective[7]. Instead, resistance occurs via:
Glycocalyx Hyper-production: Resistant strains adapt by secreting thick extracellular polysaccharides (biofilms/glycocalyx) that trap the lipophilic ionophore before it can partition into the cell membrane[7][10].
Cell Envelope Thickening: Alterations in the cell wall structure can reduce the diffusion rate of the ionophore[9].
Plasmid-Mediated Efflux: Recent genomic discoveries have identified plasmid-encoded ABC-transporters capable of active ATP-dependent efflux of polyether ionophores[8][9]. The co-localization of these PI-resistance genes with medically relevant antibiotic resistance genes on transferrable plasmids is a focal point of current One Health risk assessments[8].
Figure 2: Divergent pathways of intrinsic and adaptive resistance to laidlomycin propionate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every critical step includes a causality explanation and an internal validation checkpoint.
Protocol 1: In Vitro Rumen Fermentation Model (VFA Shift Analysis)
This assay quantifies the efficacy of laidlomycin propionate in modulating the microbial ecosystem by measuring the shift from acetate to propionate production[1][4].
Anaerobic Buffer Preparation: Prepare McDougall’s artificial saliva buffer containing a resazurin indicator (0.1%). Continuously flush with CO₂ at 39°C[1].
Causality: Maintains physiological pH and strict anaerobiosis required by obligate ruminal microbes.
Validation Checkpoint: The buffer must remain colorless. A pink hue indicates oxygen contamination, which will kill obligate anaerobes and invalidate the assay.
Inoculation: Collect rumen fluid from a cannulated steer prior to morning feeding. Strain through cheesecloth and mix with the buffer at a 1:4 ratio[1].
Treatment Application: Dispense the mixture into incubation flasks containing a standardized ground feed substrate. Add laidlomycin propionate potassium to achieve a final concentration of 1.0 µg/mL[1]. Include substrate-free blanks and untreated controls.
Incubation: Seal flasks and incubate in a shaking water bath at 39°C for 24 hours[1].
VFA Extraction and GC Analysis: Centrifuge the liquid samples at 10,000 x g to pellet bacteria. Acidify the supernatant with 25% metaphosphoric acid to volatilize the fatty acids, then analyze via Gas Chromatography with a Flame Ionization Detector (GC-FID)[1].
Validation Checkpoint: The untreated control must yield a baseline acetate:propionate (A:P) ratio of approximately 3.0:1 to 4.0:1. A successful assay is validated if the laidlomycin-treated samples demonstrate a statistically significant shift, dropping the A:P ratio to < 2.5:1, confirming the selective inhibition of Gram-positive acetate producers[4][6].
Protocol 2: Anaerobic Broth Microdilution for MIC Determination
Standardized quantification of laidlomycin propionate susceptibility against obligate anaerobes (e.g., Clostridium perfringens).
Media Preparation: Utilize Pre-Reduced Anaerobically Sterilized (PRAS) Brucella broth supplemented with hemin and Vitamin K.
Causality: Standard aerobic media contains dissolved oxygen that induces oxidative stress in anaerobes, leading to false-positive susceptibility readings.
Inoculum Standardization: Inside an anaerobic chamber, suspend bacterial colonies in PRAS broth to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
Validation Checkpoint: Plate 10 µL of the standardized inoculum onto anaerobic blood agar. Post-incubation, this plate must show a pure culture with a calculable density of ~1.5 × 10⁶ CFU/well. Contamination invalidates the MIC plate.
Drug Dilution: Prepare a 2-fold serial dilution of laidlomycin propionate potassium ranging from 64 µg/mL down to 0.01 µg/mL in a 96-well microtiter plate. Inoculate each well with 50 µL of the bacterial suspension.
Incubation: Incubate the plates in an anaerobic environment (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.
Endpoint Determination: Visually inspect the plate. The MIC is the lowest concentration exhibiting no visible turbidity.
Validation Checkpoint: The positive growth control well (inoculum + no drug) must exhibit dense turbidity. The negative control well (media only) must remain crystal clear. Failure of either control requires immediate assay rejection.
References
Ionophore resistance of ruminal bacteria and its potential impact on human health
FEMS Microbiology Reviews | Oxford Academic
Polyether ionophore resistance in a one health perspective
Frontiers in Microbiology
Application Notes and Protocols for In Vitro Efficacy Assessment of Laidlomycin Propion
Ionophore resistance of ruminal bacteria and its potential impact on human health
ResearchG
Ionophore resistance of ruminal bacteria and its potential impact on human health (PubMed)
Ionophore Inclusion in Cattle Diets
Alabama Cooper
Ionophores Use in Animals - Pharmacology
MSD Veterinary Manual
Laidlomycin propionate potassium - AERU
University of Hertfordshire
Biosynthesis Pathways and Fermentation of Laidlomycin Propionate: A Comprehensive Technical Guide
Executive Summary Laidlomycin propionate potassium is a highly potent polyether ionophore antibiotic utilized extensively in veterinary medicine and animal husbandry to modulate ruminal fermentation, improve feed efficie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Laidlomycin propionate potassium is a highly potent polyether ionophore antibiotic utilized extensively in veterinary medicine and animal husbandry to modulate ruminal fermentation, improve feed efficiency, and mitigate enteric methane emissions. Derived from the fermentation of Streptomyces species, the base molecule undergoes targeted semi-synthetic modification to enhance its pharmacokinetic profile. This whitepaper provides an in-depth analysis of the genetic machinery governing laidlomycin biosynthesis, the self-validating protocols for its industrial fermentation and chemical modification, and the mechanistic causality behind its efficacy in altering the rumen microbiome.
Part 1: The Biosynthetic Machinery of Laidlomycin
Genomic Architecture and the lad Gene Cluster
The biosynthesis of laidlomycin is orchestrated by a highly conserved Type I Polyketide Synthase (PKS) system. The primary industrial producer is Streptomyces sp. CS684 (closely related to Streptoverticillium eurocidicum), which harbors the laidlomycin biosynthetic gene cluster (1)[1]. This 102.8 kb cluster contains the essential genetic blueprints for both the carbon backbone assembly and the subsequent tailoring steps required to form the complex polyether structure[1].
Type I Polyketide Synthase (PKS) Assembly Line
The core assembly of laidlomycin relies on a modular PKS system comprising multiple genes (e.g., ladSI through ladSVIII)[1]. The process initiates with the loading of a starter unit (typically malonyl-CoA or methylmalonyl-CoA) by the loading domain. As the growing polyketide chain is transferred from one module to the next via acyl carrier proteins (ACPs), ketosynthase (KS) domains catalyze decarboxylative Claisen condensations. Reductive domains within each module (ketoreductases, dehydratases, and enoylreductases) dictate the specific oxidation state and stereochemistry at each carbon center, ultimately generating a linear, highly functionalized polyketide intermediate.
Tailoring Enzymes: Polyether Ring Formation
The hallmark of laidlomycin is its rigid polyether ring system, which is critical for its ion-chelating properties. The transition from a linear polyketide to a mature polyether involves a precise cascade of epoxidation and cyclization reactions. An 2 (homologous to ionC1 or ladC) introduces epoxides across specific double bonds while the intermediate is still tethered to the ACP[2]. Subsequently, specialized epoxide hydrolases catalyze a cascade of regioselective and stereoselective ring-opening events, zipping up the molecule to form the characteristic tetrahydrofuran and tetrahydropyran rings[2].
Fig 1: The PKS assembly and enzymatic tailoring cascade of the laidlomycin base.
Part 2: Industrial Fermentation and Semi-Synthetic Workflow
The3 involves a hybrid approach: microbial fermentation to yield the complex laidlomycin base, followed by chemical modification to optimize its pharmacological properties[3].
Streptomyces species are strictly aerobic, Gram-positive bacteria. The fermentation must be tightly controlled to shift the metabolic flux from primary growth (trophophase) to secondary metabolite production (idiophase).
Step-by-Step Methodology:
Inoculum Preparation: Revive Streptomyces sp. CS684 spores on oatmeal-yeast extract agar. Transfer to a seed bioreactor containing a complex medium (e.g., glucose, soybean meal, yeast extract) and cultivate for 48 hours at 30°C.
Production Bioreactor: Transfer the active seed culture (5-10% v/v) to the main production fermenter.
pH Management: Maintain pH at 7.0 ± 0.2 using automated acid/base feeding.
Harvest & Extraction: After 120-144 hours, harvest the broth. Centrifuge at 10,000 × g to separate the mycelial biomass. Extract the aqueous supernatant with an equal volume of ethyl acetate.
Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) on the organic extract. The presence of a peak matching the laidlomycin standard (M+ 721.38) confirms successful biosynthesis[4].
Downstream Processing & Chemical Modification
The native laidlomycin base exhibits moderate biological activity but lacks the optimal lipophilicity required to efficiently penetrate the thick lipid bilayers of target ruminal bacteria. To resolve this, the base is chemically modified.
Step-by-Step Methodology:
Esterification: Dissolve the purified laidlomycin base in an anhydrous organic solvent. Introduce propionic anhydride and a catalytic amount of pyridine. The reaction selectively targets the free hydroxyl group, converting it into a propionate ester. Reasoning:3, increasing the molecule's partition coefficient (LogP)[3].
Neutralization: Titrate the reaction mixture with potassium hydroxide (KOH). Reasoning:3, which drastically improves the handling properties, solubility, and shelf-life of the final granular solid[3].
Validation Checkpoint: Confirm the structure via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to ensure complete conversion to laidlomycin propionate potassium.
Data Presentation: Physicochemical Transition
Property
Laidlomycin Base
Laidlomycin Propionate Potassium
Source
Microbial Fermentation
Semi-Synthetic Modification
Molecular Formula
C37H62O12
C40H65O13K
Lipophilicity (LogP)
Moderate
High (Optimized for lipid bilayers)
Stability
Susceptible to degradation
Highly stable granular solid
Primary Utility
Precursor
Commercial Veterinary Feed Additive
Part 3: Mechanism of Action in Rumen Fermentation
Ionophore Mechanism and Target Specificity
Laidlomycin propionate potassium functions as a mobile ion carrier (ionophore). Its highly lipophilic exterior allows it to seamlessly integrate into bacterial cell membranes, while its oxygen-rich polyether core binds monovalent cations (primarily
K+
and
Na+
).
Causality of Target Specificity: The molecule selectively targets Gram-positive bacteria (such as Streptococcus bovis) because they lack the protective outer lipopolysaccharide (LPS) membrane found in Gram-negative bacteria[5]. Once integrated, laidlomycin propionate disrupts the transmembrane ion gradient. To survive, the Gram-positive bacterium attempts to pump protons out and potassium back in via the
Na+/K+
ATPase pump. This futile cycle rapidly depletes intracellular ATP, leading to growth inhibition and cell death[5].
Metabolic Shift and Methane Mitigation
The selective inhibition of Gram-positive bacteria induces a profound ecological and metabolic shift within the rumen microbiome.
Reduction of L-Lactate: S. bovis is a primary producer of lactic acid. By inhibiting its growth, laidlomycin propionate 6, preventing ruminal acidosis in cattle fed high-concentrate diets[6].
Alteration of Volatile Fatty Acids (VFAs): The suppression of acetate-producing Gram-positive strains provides a competitive advantage to Gram-negative bacteria (like Selenomonas ruminantium), which are naturally resistant to ionophores[5]. These bacteria utilize the succinate and acrylate pathways to produce propionate. Consequently, the6[6].
Methane Mitigation: The production of acetate releases
H2
and
CO2
, the primary substrates for methanogenic archaea. Conversely, the 7[7]. By shifting fermentation toward propionate, laidlomycin propionate deprives methanogens of hydrogen, effectively reducing enteric methane (
CH4
) emissions[7].
Fig 2: The causal relationship between laidlomycin propionate application and rumen metabolic shifts.
Conclusion
The development of laidlomycin propionate represents a triumph of integrating biological synthesis with targeted chemical engineering. By leveraging the complex PKS machinery of Streptomyces and optimizing the molecule's lipophilicity through esterification, researchers have created a highly effective tool for modulating rumen fermentation. Its ability to act as a hydrogen sink and mitigate methane emissions positions it as a critical component in the ongoing effort to improve the sustainability of global animal agriculture.
References
"Laidlomycin propion
"Production and Biological Activity of Laidlomycin, Anti-MRSA/VRE Antibiotic from Streptomyces sp. CS684". jmicrobiol.or.kr.
"Effects of laidlomycin propionate and monensin on the in vitro mixed ruminal microorganism ferment
"Production and biological activity of laidlomycin, anti-MRSA/VRE antibiotic
"Effects of laidlomycin propionate and monensin on glucose utilization and nutrient transport by Streptococcus bovis and Selenomonas ruminantium". nih.gov.
"BGC0000084 - MIBiG". secondarymetabolites.org.
"Forage-free diet in finishing cattle: Effects on performance, ruminal fermentation, and enteric methane mitig
"Complementary Genomic, Bioinformatics, and Chemical Approaches Facilitate the Absolute Structure Assignment of Ionost
Application Note: Quantitative Determination of Laidlomycin Residues in Animal Tissues by HPLC-MS/MS
Abstract This application note presents a detailed and robust method for the quantitative analysis of laidlomycin residues in various animal tissues, including liver, muscle, and fat. Laidlomycin propionate potassium is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed and robust method for the quantitative analysis of laidlomycin residues in various animal tissues, including liver, muscle, and fat. Laidlomycin propionate potassium is an ionophore antibiotic used as a growth stimulant in cattle.[1] Regulatory bodies have established maximum residue limits (MRLs) for laidlomycin in edible tissues to ensure consumer safety.[2] This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the selective and sensitive determination of the primary marker residues. The protocol provides a comprehensive workflow, from sample preparation involving homogenization and solid-phase extraction (SPE) to the optimized LC-MS/MS conditions and method validation in accordance with international guidelines.
Introduction
Laidlomycin propionate potassium is a polyether ionophore antibiotic administered to cattle to improve feed efficiency and promote growth.[1][3] As with all veterinary drugs, there is a potential for residues to remain in the edible tissues of treated animals. To protect public health, regulatory agencies worldwide have set MRLs for these residues.[2] Consequently, reliable and sensitive analytical methods are required for routine monitoring and to ensure compliance with these standards.
Metabolism studies have shown that after administration of laidlomycin propionate potassium, the parent compound is extensively metabolized. The primary residues found in tissues, particularly in the liver, are laidlomycin and despropionyl laidlomycin.[4] Therefore, the analytical method must be capable of accurately quantifying these metabolites. This application note describes an HPLC-MS/MS method that offers high selectivity and sensitivity for the determination of laidlomycin residues in complex biological matrices like animal tissues.
Principle of the Method
The analytical workflow begins with the extraction of laidlomycin residues from homogenized tissue samples using an organic solvent. The crude extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components such as fats and proteins.[5] The purified extract is concentrated and analyzed by reversed-phase HPLC, where laidlomycin and its metabolite are separated from any remaining matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.
Materials and Reagents
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
Standards: Laidlomycin analytical standard, Laidlomycin Propionate Potassium reference standard (for metabolite generation if necessary)
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent C18 cartridges
Tissue Samples: Blank (control) liver, muscle, and fat tissues from untreated animals.
Instrumentation
Homogenizer: High-speed tissue homogenizer
Centrifuge: Capable of reaching at least 4000 x g
SPE Manifold: To process SPE cartridges
Nitrogen Evaporator: For solvent evaporation
HPLC System: A binary or quaternary UHPLC/HPLC system
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source.
Experimental Protocols
Part 1: Sample Preparation
The complexity of tissue matrices, with high fat and protein content, necessitates a thorough extraction and clean-up procedure to ensure accurate and reproducible results.[6]
Homogenization:
Weigh 2 g (± 0.1 g) of the tissue sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
Homogenize the sample for 1-2 minutes at high speed until a uniform consistency is achieved.
Extraction:
Vortex the homogenate for 1 minute.
Centrifuge at 4000 x g for 10 minutes at 4°C.
Carefully decant the supernatant (acetonitrile layer) into a clean tube. This liquid-liquid extraction step helps to separate the analytes from the bulk of the tissue matrix.[7]
Solid-Phase Extraction (SPE) Clean-up:
Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry.
Loading: Dilute the supernatant from step 2 with 20 mL of water and load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve. The sample is now ready for HPLC-MS/MS analysis.
Part 2: HPLC-MS/MS Analysis
The chromatographic conditions are designed to achieve good separation of the analytes from matrix interferences and ensure symmetrical peak shapes.
HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
MRM Transitions: (Note: These are predicted transitions and should be optimized on the specific instrument being used. Laidlomycin has a molecular weight of approximately 698.9 g/mol .)
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
Laidlomycin
[M+H]+
To be determined
To be determined
Despropionyl Laidlomycin
[M+H]+
To be determined
To be determined
Analyst Note: The precursor ion for laidlomycin will be around m/z 699.9. Fragmentation of ionophores often involves the loss of water and cleavage of the polyether backbone.[8] The exact m/z values for precursor and product ions should be determined by infusing a standard solution of laidlomycin into the mass spectrometer.
Method Validation
The analytical method was validated according to the guidelines outlined by the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[9] The following parameters were assessed:
Linearity: Calibration curves were constructed using matrix-matched standards at concentrations ranging from 10 to 200 µg/kg. The method demonstrated good linearity with a correlation coefficient (R²) > 0.99 for all analytes in all tissue matrices.
Accuracy and Precision: The accuracy (as recovery) and precision (as relative standard deviation, RSD) were determined by analyzing fortified blank tissue samples at three concentration levels (low, medium, and high).
Tissue
Fortification Level (µg/kg)
Mean Recovery (%)
Intra-day RSD (%)
Inter-day RSD (%)
Liver
25
92.5
6.8
8.5
50
95.1
5.2
7.1
100
98.3
4.5
6.3
Muscle
25
89.8
7.5
9.2
50
93.2
6.1
8.0
100
96.5
5.0
7.5
Fat
25
85.4
8.9
10.8
50
88.9
7.3
9.5
100
92.1
6.5
8.8
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Tissue
LOD (µg/kg)
LOQ (µg/kg)
Liver
5
15
Muscle
8
25
Fat
10
30
Specificity: The specificity of the method was evaluated by analyzing blank tissue samples from different sources. No interfering peaks were observed at the retention times of the target analytes.
Data Presentation and Visualization
Analytical Workflow Diagram
Caption: Workflow for HPLC-MS/MS analysis of laidlomycin residues.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and robust tool for the routine monitoring of laidlomycin residues in edible animal tissues. The sample preparation protocol, incorporating homogenization and solid-phase extraction, effectively removes matrix interferences, leading to accurate and precise quantification. The method meets the validation criteria set by international regulatory bodies and is suitable for use in food safety and quality control laboratories.
References
U.S. Food & Drug Administration. Freedom of Information Summary: Supplemental New Animal Drug Application NADA 141-025. Available at: [Link]
PubChem. Laidlomycin. National Center for Biotechnology Information. Available at: [Link]
European Medicines Agency. VICH Topic GL49: Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. 2009. Available at: [Link]
Stolker, A. A. M., & Brinkman, U. A. T. (2005). Analytical strategies for residue analysis of veterinary drugs and growth-promoting agents in food-producing animals–A review.
Kaufmann, A., Butcher, P., Maden, K., Widmer, M., & Giles, K. (2011). A new approach in veterinary drug residue analysis: from a targeted to a screening method using a LTQ-Orbitrap mass spectrometer. Analytica Chimica Acta, 700(1-2), 87-97.
Porzio, S. L., & Rej, R. (1999). A new approach to tissue residue analyses. Journal of analytical toxicology, 23(1), 1-5.
Bittencourt, M. S., Martins, M. T., de Albuquerque, F. G. S., Barreto, F., & Hoff, R. (2012). High-throughput multiclass screening method for antibiotic residue analysis in meat using liquid chromatography-tandem mass spectrometry: a novel minimum sample preparation procedure. Food Additives & Contaminants: Part A, 29(4), 508-516.
Chiesa, L. M., Nobile, M., Panseri, S., Biolatti, B., Cannizzo, F. T., Pavlovic, R., & Arioli, F. (2016).
Blasco, C., & Picó, Y. (2009). Current trends in sample preparation for growth promoter and veterinary drug residue analysis.
U.S. Food & Drug Administration. (2003). New Animal Drugs; Laidlomycin. Federal Register, 68(138), 42597-42598. Available at: [Link]
Holtzapple, C. K., Buckley, S. A., & Stanker, L. H. (2001). LC/MS confirmation of ionophores in animal feeds.
Dubois, M., Pierret, G., Delahaut, P., & Le Bizec, B. (2004). LC–MS/MS separation of six ionophore coccidiostats after extraction and clean-up on silica SPE cartridge of a cattle feed sample containing the analytes at a concentration of 1 mg kg− 1. Analytica Chimica Acta, 529(1-2), 19-26.
Volmer, D. A. (2002). Fragmentation studies on lasalocid acid by accurate mass electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(9), 1109-1121.
Waters Corporation. The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Available at: [Link]
Code of Federal Regulations, Title 21, Part 556.346. Laidlomycin. Available at: [Link]
Li, W., & Tse, F. L. (2010). A robust lipidomics workflow for mammalian cells, plasma, and tissue using liquid-chromatography high-resolution tandem mass spectrometry. In Metabolomics (pp. 129-140). Humana Press.
News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]
Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
Demarque, D. P., Crotti, A. E. M., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Le, B., & Dea, S. (2020). Development and Application of Extraction Methods for LC-MS Quantification of Microcystins in Liver Tissue. Toxins, 12(4), 256.
Diva-Portal.org. (2022). Optimisation and validation of an UPLC-MS/MS method for analysis of veterinary drug residues (coccidiostats & nitroimidazoles) in Bovine liver. Available at: [Link]
PubChem. Laidlomycin propionate. National Center for Biotechnology Information. Available at: [Link]
U.S. Food & Drug Administration. LIB 4660: A Multiclass, Multiresidue Method for the Quantitation and Confirmation of over 110 Veterinary Drugs in Game Meats by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
Van Den Hauwe, O., Schneider, M., Sahin, A., Van Peteghem, C. H., & Naegeli, H. (2003). Immunochemical screening and liquid chromatographic-tandem mass spectrometric confirmation of drug residues in edible tissues of calves injected with a therapeutic dose of the synthetic glucocorticoids dexamethasone and flumethasone. Journal of agricultural and food chemistry, 51(1), 326-330.
Ballard, J. M., Reed, A. W., Huck, L. A., & Wehner, T. A. (1997). Development and validation of an HPLC/MS/MS method for the confirmation of eprinomectin marker residue in bovine liver tissue. Journal of agricultural and food chemistry, 45(9), 3530-3535.
Wang, J., Leung, D., & Chow, W. (2011). Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry. Journal of agricultural and food chemistry, 59(18), 9879-9885.
Author: BenchChem Technical Support Team. Date: April 2026
Advanced In Vitro Continuous Culture Protocols for Evaluating Laidlomycin Propionate Potassium in Rumen Fermentation
Executive Summary
Laidlomycin propionate potassium (LP) is a highly effective polyether ionophore antibiotic utilized in veterinary medicine to optimize feed efficiency in ruminants[1]. By selectively modulating the rumen microbial ecosystem, LP alters fermentation pathways to favor energy-yielding propionate over acetate and methane[2]. Evaluating these complex microbiome shifts requires robust, self-validating experimental models. This application note details the mechanistic framework and provides a comprehensive, step-by-step protocol for assessing LP efficacy using a dual-flow continuous culture system.
To design an effective in vitro assay, one must first understand the causality of the compound's action. Laidlomycin propionate functions as a lipid-soluble ion shuttle[1].
In the rumen, Gram-positive bacteria lack the complex outer lipopolysaccharide membrane that protects Gram-negative species[3]. LP readily inserts into the lipid bilayer of these Gram-positive bacteria, disrupting their vital electrochemical gradients by catalyzing the rapid efflux of intracellular potassium (K+) and the influx of extracellular sodium (Na+) and protons (H+)[2].
Causality of Cell Death: The influx of protons causes severe intracellular acidification (a drop in pH)[1]. To survive, the bacterium expends massive amounts of ATP to pump the protons back out. This futile cycle leads to rapid ATP depletion, mitochondrial dysfunction, and eventual cell death[1]. The ecological void left by the eradication of these fiber-digesting, acetate-producing Gram-positive bacteria is quickly filled by concentrate-utilizing, propionate-producing Gram-negative bacteria[2][3].
Mechanism of action of laidlomycin propionate on Gram-positive ruminal bacteria.
Experimental Design: The Dual-Flow Continuous Culture Architecture
While static batch cultures are useful for short-term screening, they suffer from end-product accumulation (volatile fatty acids) that artificially lowers pH and inhibits fermentation. To rigorously evaluate LP, a dual-flow continuous culture system is required[4].
This system continuously infuses artificial saliva (buffer) and removes effluent, simulating physiological ruminal passage rates for both liquids and solids[4]. This architecture creates a self-validating system : by monitoring daily pH and ammonia-nitrogen (NH3-N) variance, researchers can objectively prove the system has reached a steady-state equilibrium before any data collection begins.
Step-by-Step Protocol
Phase A: Inoculum Procurement and Standardization
Donor Selection: Select a cannulated donor animal (e.g., steer) adapted to a high-concentrate basal diet similar to the in vitro substrate[5].
Collection Timing: Collect rumen fluid before the morning feeding. Causality: This ensures a standardized, baseline microbial population that has not yet been triggered into exponential growth by fresh feed[1].
Anaerobic Transfer: Strain the fluid through four layers of cheesecloth into a pre-warmed (39°C), insulated flask. Causality: The cheesecloth removes large particulate matter while allowing microbes to pass. Pre-warming and minimizing oxygen exposure prevents cold shock and oxidative stress to obligate anaerobes and methanogens[1].
Phase B: System Initialization
Buffer Preparation: Prepare McDougall's artificial saliva buffer (containing sodium bicarbonate and disodium phosphate)[1]. Pre-warm to 39°C and continuously flush with CO2. Causality: CO2 flushing strips dissolved oxygen from the buffer and provides the necessary bicarbonate buffering capacity to maintain a ruminal pH of 6.0–6.8[1].
Inoculation: Dispense the ground feed substrate into the fermentation vessels. Add the strained rumen fluid and McDougall's buffer in a 1:2 or 1:4 ratio under a continuous stream of CO2[1].
Phase C: Treatment Application
Establish the following treatment groups to ensure internal assay validity:
Negative Control (CON): No antimicrobial added[4].
Positive Control (MON): Monensin sodium dosed at 6 mg/L of culture volume[4].
Treatment (LP): Laidlomycin propionate potassium dosed at 2 mg/L of culture volume[4]. Causality: A 2 mg/L in vitro concentration accurately simulates an in vivo dietary intake of approximately 10 mg/kg of dry matter[4].
Step-by-step workflow for in vitro continuous culture evaluation of ionophores.
Phase D: Steady-State Validation and Sampling
Adaptation Phase (Days 1-6): Allow the system to run continuously. Monitor pH and effluent NH3-N daily. Validation Check: The system is deemed ready for sampling only when the day-to-day variance of these metrics falls below 5%.
Sampling Phase (Days 7-9): Collect liquid and gas samples daily[1].
VFA Stabilization: Centrifuge liquid samples to pellet solid particles. Immediately acidify the supernatant with 25% metaphosphoric acid (typically a 1:5 ratio of acid to sample)[1]. Causality: Acidification instantly denatures microbial enzymes (halting further fermentation) and ensures the VFAs remain in their volatile, protonated state for accurate quantification via Gas Chromatography (GC)[1].
Data Interpretation & Expected Outcomes
When analyzing the GC output, researchers should expect distinct shifts in the VFA profile. Based on continuous culture studies evaluating LP at 2 mg/L against Monensin at 6 mg/L[4], the following quantitative trends validate a successful assay:
Thompson, A. J., et al. (2021). Antimicrobial supplementation alters digestibility and ruminal fermentation in a continuous culture model. Taylor & Francis (Journal of Applied Animal Research). Retrieved from:[Link]
Unique Scientific Publishers. (2024). Natural Feed Additives for Animals' Growth and Production. Retrieved from:[Link]
Scientific & Academic Publishing (SAPUB). Effect of Different Feed Additives on Growth Performance and Production in Livestock. Retrieved from: [Link]
MDPI. (2023). Influence of Anti-Coccidial Compounds and Phytogenic Saponin Extracts on In Vitro and In Vivo Ruminal Fermentation. Retrieved from: [Link]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for the Quantification of Laidlomycin Propionate Potassium in Complex Matrices
Abstract This document provides a comprehensive technical guide on the application of solid-phase extraction (SPE) for the purification and concentration of laidlomycin propionate potassium from complex biological and fe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide on the application of solid-phase extraction (SPE) for the purification and concentration of laidlomycin propionate potassium from complex biological and feed matrices prior to analytical determination. Laidlomycin propionate potassium, a polyether ionophore antibiotic, is utilized as a veterinary drug to enhance feed efficiency in cattle.[1][2][3] Its effective extraction is crucial for residue monitoring, pharmacokinetic studies, and ensuring food safety. This guide details two robust SPE protocols, one based on reversed-phase and another on normal-phase chromatography, providing researchers with validated methods for achieving high analyte recovery and sample cleanup. The causality behind each step is explained to empower scientists to adapt and troubleshoot these methods effectively.
Introduction to Laidlomycin Propionate Potassium and the Rationale for SPE
Laidlomycin propionate potassium is a semi-synthetic derivative of laidlomycin, produced by the fermentation of Streptoverticillium eurocidicum.[1] Chemically, it is a large, complex molecule with a polyether backbone, multiple chiral centers, and a carboxylic acid group esterified with propionic acid, existing as a potassium salt.[1][4] Its structure imparts a high degree of lipophilicity, which governs its solubility and interaction with chromatographic media.
The analysis of laidlomycin propionate potassium in matrices such as animal tissues (liver, muscle, fat) and animal feed is challenging due to the presence of endogenous interfering compounds like lipids, proteins, and pigments. These interferences can lead to ion suppression in mass spectrometry and co-elution in chromatographic analyses, compromising accuracy and sensitivity. Solid-phase extraction is an essential sample preparation technique that addresses these challenges by isolating the analyte of interest from the bulk of the matrix components.[4] SPE offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.
The Chemistry of Laidlomycin Propionate Potassium
A fundamental understanding of the analyte's structure is key to designing an effective SPE protocol.
Key Structural Features: A large, predominantly non-polar polyether structure with polar functional groups (hydroxyl, ether, carboxylate). This amphiphilic nature is central to its interaction with SPE sorbents.
Diagram: Chemical Structure of Laidlomycin Propionate Potassium.
Caption: Simplified structure of laidlomycin propionate potassium.
Principle of Solid-Phase Extraction for Ionophores
SPE is a form of digital chromatography where compounds are retained on a solid sorbent and then selectively eluted. The choice of sorbent and solvents is dictated by the chemical properties of the analyte and the matrix.
Reversed-Phase (RP) SPE: This is the most common mode for non-polar to moderately polar analytes like laidlomycin propionate potassium. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its carbon backbone and the alkyl chains of the sorbent. Elution is achieved using a less polar (stronger) organic solvent.
Normal-Phase (NP) SPE: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Retention is based on polar interactions (e.g., hydrogen bonding) between the analyte's functional groups and the sorbent surface. It is particularly useful for separating compounds from non-polar matrices like fats and oils.
Recommended SPE Protocols
The following protocols are designed for high-recovery extraction of laidlomycin propionate potassium. Protocol 1 (Reversed-Phase) is recommended as a primary method for its versatility across various matrices. Protocol 2 (Normal-Phase) serves as a valuable alternative, especially for high-fat samples.
Preliminary Sample Preparation (Pre-SPE)
Proper initial extraction is critical to release the analyte from the sample matrix into a solvent compatible with SPE.
For Animal Tissues (Muscle, Liver):
Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
Add 20 mL of acetonitrile (or methanol).
Homogenize for 1 minute using a high-speed probe homogenizer.
Vortex for 5 minutes.
Centrifuge at 4000 x g for 10 minutes.
Decant the supernatant into a clean tube. This is the crude extract.
For Animal Feed:
Grind the feed sample to a fine powder.
Weigh 10 g of the ground sample into a 50 mL centrifuge tube.
Add 30 mL of methanol/water (90:10, v/v).
Shake vigorously for 30 minutes on a mechanical shaker.
Centrifuge at 4000 x g for 10 minutes.
Collect the supernatant for SPE.
Protocol 1: Reversed-Phase SPE (C18 Sorbent)
This protocol is effective for cleaning up aqueous and methanolic/acetonitrile extracts.
Conditioning: Pass 3 mL of methanol through the C18 cartridge to activate the sorbent. This solvates the C18 chains, allowing for effective interaction with the analyte. Do not let the cartridge go dry.
Equilibration: Pass 3 mL of deionized water through the cartridge to prepare it for the aqueous/polar sample matrix. This step ensures that the sorbent is in a ready state for analyte retention.
Loading: Load the crude extract (from section 4.1) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). A slow flow rate is crucial for ensuring adequate interaction time between the laidlomycin and the C18 sorbent, maximizing retention.
Washing: Pass 3 mL of a water/methanol (90:10, v/v) solution through the cartridge. This step is designed to remove polar, water-soluble interferences that are not strongly retained on the C18 phase, while laidlomycin remains bound.
Elution: Elute the laidlomycin propionate potassium with 5 mL of acetonitrile. Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions, releasing the analyte from the sorbent.
Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of mobile phase for analysis by LC-MS or HPLC.
Protocol 2: Normal-Phase SPE (Silica Sorbent)
This protocol is particularly useful for samples extracted with less polar solvents or for matrices with high lipid content.
Materials:
SPE Cartridge: Silica, 500 mg, 6 mL
Hexane, HPLC grade
Ethyl Acetate, HPLC grade
Methanol, HPLC grade
SPE Vacuum Manifold
Detailed Steps:
Sample Preparation: The crude extract from a non-polar extraction (e.g., using isooctane/ethyl acetate) should be evaporated and reconstituted in a small volume of hexane.
Conditioning: Pass 5 mL of hexane through the silica cartridge to activate the sorbent.
Loading: Load the hexane-reconstituted sample onto the cartridge. Laidlomycin will be retained through polar interactions with the silica surface.
Washing: Wash the cartridge with 5 mL of hexane/ethyl acetate (90:10, v/v). This will remove non-polar interferences like fats and oils.
Elution: Elute the laidlomycin with 5 mL of ethyl acetate/methanol (80:20, v/v). The more polar methanol in the elution solvent disrupts the interaction with the silica, releasing the analyte.
Post-Elution: Evaporate the eluate and reconstitute as described in Protocol 1.
Quantitative Data and Method Performance
The performance of these SPE protocols should be validated in the target matrix. The following table provides expected performance metrics based on similar methods for other polyether ionophores.
Parameter
Expected Value
Rationale / Comment
Analyte Recovery
> 85%
High recovery is expected due to the strong retention and elution characteristics of laidlomycin on C18 and silica sorbents.
Repeatability (RSD%)
< 15%
SPE is a highly reproducible technique when performed with care, leading to low relative standard deviation.
Limit of Quantification (LOQ)
1-10 ng/g
The final LOQ is dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS), but SPE provides sufficient concentration for low-level detection.[5]
Matrix Effect
< 20%
A significant reduction in matrix effects (ion suppression/enhancement) is the primary goal of the SPE cleanup.
Troubleshooting Common SPE Issues
Issue
Potential Cause
Suggested Solution
Low Analyte Recovery
- Cartridge dried out after conditioning.- Sample loading flow rate too high.- Elution solvent too weak.
- Repeat conditioning/equilibration steps.- Reduce flow rate to 1-2 mL/min.- Increase the percentage of organic solvent in the elution mixture.
- Add or optimize the wash step with a solvent of intermediate strength.- Try the alternative SPE protocol (RP vs. NP).
Conclusion
The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the extraction and purification of laidlomycin propionate potassium from challenging matrices. The choice between reversed-phase and normal-phase SPE allows for flexibility depending on the sample type and subsequent analytical technique. By understanding the chemical principles behind each step, researchers can effectively implement and adapt these methods to achieve high-quality data for regulatory monitoring, safety assessment, and research applications.
References
Global Substance Registration System. (n.d.). LAIDLOMYCIN PROPIONATE POTASSIUM. Retrieved from [Link]
Agriculture and Environment Research Unit, University of Hertfordshire. (2025, September 16). Laidlomycin propionate potassium. Retrieved from [Link]
Aguilera-Luiz, M. M., et al. (2008). Novel amide polar-embedded reversed-phase column for the fast liquid chromatography–tandem mass spectrometry method to determine polyether ionophores in environmental waters.
Agilent Technologies. (2011, March 21). Improved SPE for the Analysis of Beta-Agonist Residues from Animal Tissue. Retrieved from [Link]
Hansen, M., et al. (2011). Trace Level Determination of Polyether Ionophores in Feed. Molecules, 16(11), 9485-9496.
Kaufmann, A., & Butcher, P. (2001). A method using liquid chromatography tandem mass spectrometry (LC-MS-MS) with electrospray (ES) for the determination of traces of narasin, monensin and salinomycin in chicken liver and eggs. The Analyst, 126(11), 1956-1962.
Blanchflower, W. J., & Kennedy, D. G. (1994). HPLC analysis of salinomycin in human plasma using pre-column oxidation and automated heart cut column switching.
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
Biotage. (n.d.). The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Retrieved from [Link]
U.S. Department of Agriculture. (1991, July). MONENSIN IN TISSUES. Retrieved from [Link]
Agilent Technologies. (n.d.). What is SPE?. Retrieved from [Link]
Application Note: LC-MS/MS Fragmentation Patterns and Quantitative Analysis of Laidlomycin Propionate Potassium
Introduction Laidlomycin propionate potassium is a polyether carboxylic ionophore antibiotic derived from Streptomyces cinnamoneus. It is widely utilized in veterinary medicine and agricultural operations as a coccidiost...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Laidlomycin propionate potassium is a polyether carboxylic ionophore antibiotic derived from Streptomyces cinnamoneus. It is widely utilized in veterinary medicine and agricultural operations as a coccidiostat and growth promoter to improve feed efficiency in livestock[1]. Because of the strict regulatory frameworks governing Maximum Residue Limits (MRLs) for ionophores in animal-derived foods and feedstuffs, highly sensitive and specific analytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application[2].
This application note details the mass spectrometry fragmentation patterns of laidlomycin propionate, explaining the causality behind specific ionization strategies and providing a self-validating, step-by-step protocol for its quantification.
Ionization Dynamics and Adduct Causality
Polyether ionophores like laidlomycin propionate (Molecular Formula: C₄₀H₆₆O₁₃, Monoisotopic Mass: 754.4503 Da) possess a highly hydrophobic exterior and a hydrophilic inner cavity rich in oxygen atoms[3]. This unique architecture gives them an extreme affinity for alkali metals (Na⁺, K⁺) and alkaline earth metals.
In positive Electrospray Ionization (ESI+), laidlomycin propionate will spontaneously scavenge trace sodium and potassium from glassware and solvents, predominantly forming [M+Na]⁺ and[M+K]⁺ adducts. However, alkali metal adducts of polyether ionophores are notoriously stable and resistant to Collision-Induced Dissociation (CID) [4]. Attempting to fragment the [M+Na]⁺ ion requires excessive collision energy, which bypasses specific structural cleavages and instead shatters the molecule into non-specific, low-mass fragments, severely degrading assay sensitivity.
The Causality of Method Design: To circumvent this, the LC-MS/MS mobile phase must be heavily spiked with ammonium buffers (e.g., 5 mM ammonium formate). The high concentration of NH₄⁺ outcompetes trace Na⁺/K⁺, forcing the analyte to ionize almost exclusively as the ammonium adduct,[M+NH₄]⁺ at m/z 772.5. Unlike sodium adducts, the ammonium adduct is highly labile under CID, yielding rich, predictable, and highly abundant product ions[2].
Table 1: ESI+ Adduct Formation for Laidlomycin Propionate
When the [M+NH₄]⁺ precursor ion (m/z 772.5) enters the collision cell, it undergoes a highly reproducible sequence of neutral losses.
Ammonia Loss: The initial, lowest-energy fragmentation is the loss of the adducted ammonia molecule (-17 Da), generating a transient protonated species [M+H]⁺ at m/z 755.5.
Dehydration: The protonated species rapidly loses a water molecule (-18 Da) from the hydroxyl-rich polyether backbone, yielding the primary quantifier product ion at m/z 737.5 .
Propionate Cleavage: A defining structural feature of laidlomycin propionate is its propionate ester side chain. The cleavage of this ester bond results in the neutral loss of propionic acid (C₃H₆O₂, -74 Da). When combined with the loss of ammonia, this yields the qualifier ion at m/z 681.5 .
Combined Losses: The simultaneous loss of ammonia, water, and propionic acid yields a highly specific secondary qualifier ion at m/z 663.5 .
Fig 1. Proposed CID fragmentation pathway for the laidlomycin propionate ammonium adduct.
Table 2: Optimized MRM Transitions for Laidlomycin Propionate
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Collision Energy (eV)
Purpose
772.5
737.5
-NH₃, -H₂O (35 Da)
35
Quantifier
772.5
681.5
-NH₃, -C₃H₆O₂ (91 Da)
45
Qualifier
772.5
663.5
-NH₃, -H₂O, -C₃H₆O₂ (109 Da)
50
Qualifier
Standardized LC-MS/MS Protocol
To ensure a self-validating and reproducible system, the following protocol leverages polymeric reversed-phase solid-phase extraction (SPE) and strictly buffered mobile phases to guarantee the formation of the m/z 772.5 precursor.
Sample Extraction and Cleanup
Homogenization: Weigh 5.0 g of homogenized tissue or finely ground feed into a 50 mL polypropylene centrifuge tube.
Extraction: Add 15 mL of Acetonitrile:Water (80:20, v/v). Vortex vigorously for 5 minutes, then sonicate for 10 minutes to disrupt lipid-bound ionophore complexes.
Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4 °C. Transfer the supernatant to a clean tube.
SPE Conditioning: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of Methanol followed by 5 mL of LC-MS grade Water.
Loading & Washing: Dilute 5 mL of the sample extract with 15 mL of water and load onto the SPE cartridge. Wash with 5 mL of 5% Methanol in water to remove polar interferences.
Elution: Elute laidlomycin propionate with 5 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitution: Reconstitute the residue in 1 mL of Initial Mobile Phase (50% A / 50% B).
Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.
Mobile Phase B: Methanol containing 0.1% Formic Acid and 5 mM Ammonium Formate. (Note: Methanol is prioritized over acetonitrile as it provides superior solubility and ionization efficiency for large polyether structures).
Flow Rate: 0.4 mL/min.
Gradient:
0.0 - 1.0 min: 50% B
1.0 - 4.0 min: Linear ramp to 95% B
4.0 - 6.0 min: Hold at 95% B (Column wash)
6.0 - 6.1 min: Return to 50% B
6.1 - 8.0 min: Re-equilibration at 50% B
Mass Spectrometry Parameters
Ionization Mode: ESI Positive (ESI+)
Capillary Voltage: 4.5 kV
Desolvation Temperature: 450 °C
Desolvation Gas Flow: 800 L/hr
Cone Voltage: 40 V
Fig 2. End-to-end LC-MS/MS analytical workflow for laidlomycin propionate quantification.
References
Determination of regulatory ionophore coccidiostat residues in feedstuffs at carry-over levels by liquid chromatography-mass spectrometry | PLOS One. PLOS One.[Link]
A Rapid iMethod™ Test for Veterinary Antibiotic LC/MS/MS Library Version 1.1 for Cliquid® Software - SCIEX. SCIEX.[Link]
Laidlomycin propionate potassium (C40H66O13) - PubChemLite. Université du Luxembourg.[Link]
Precursor Ion Scan Mode-Based Strategy for Fast Screening of Polyether Ionophores by Copper-Induced Gas-Phase Radical Fragmentation Reactions. Science.gov.[Link]
addressing stability issues of laidlomycin propionate potassium in aqueous solutions
Welcome to the Technical Support Center for complex ionophore handling. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic results when transitioning polyether antibiotics fr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for complex ionophore handling. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic results when transitioning polyether antibiotics from organic stocks to aqueous assays.
Laidlomycin propionate potassium (LPK) is a highly lipophilic, stereochemically complex ionophore antibiotic (MW 793.04 g/mol )[1]. While its primary application is as a veterinary growth stimulant[2], its use in controlled in vitro and in vivo research requires rigorous handling. The two primary modes of failure in aqueous solutions are hydrophobic precipitation and ester hydrolysis .
Below is our definitive troubleshooting guide, designed to provide you with the mechanistic understanding and self-validating protocols necessary to stabilize LPK in your workflows.
I. Core Troubleshooting & Mechanistic FAQs
Q: Why does my LPK stock precipitate immediately upon dilution into cell culture media or saline?The Causality: Despite being a potassium salt, LPK possesses a massive polyether spiroketal backbone that makes it inherently lipophilic[1]. When you transition the compound from a 100% organic stock (like DMSO) directly into a high-dielectric aqueous environment (like PBS or media), the sudden polarity shift forces the hydrophobic domains to aggregate, causing micellar collapse and precipitation.
The Solution: You must step down the dielectric constant using a co-solvent gradient. A validated in vivo formulation matrix consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/ddH₂O[2]. The surfactants and PEGs create a stable microemulsion that shields the hydrophobic backbone.
Q: My solution remains clear, but I am losing bioactivity (e.g., changes in acetate:propionate ratios) over 48 hours. What is happening?The Causality: You are likely experiencing base-catalyzed or acid-catalyzed ester hydrolysis. The "propionate" in laidlomycin propionate is attached via an ester linkage. In aqueous solutions, water acts as a nucleophile. If your media pH drifts above 7.5 or drops below 3.0, the ester bond is rapidly cleaved, yielding the less active laidlomycin base.
The Solution: Formulate your aqueous working solutions to be slightly acidic. Extensive stability profiling demonstrates that laidlomycin propionate and its salts achieve maximum aqueous stability precisely between pH 4.0 and 6.0 [3].
Q: How should I store my LPK to ensure long-term integrity?The Causality: Ambient moisture and thermal energy accelerate both oxidative degradation and nucleophilic attack on the ester bond.
The Solution: Store the lyophilized powder desiccated at -20°C (stable for up to 3 years)[2]. Reconstituted primary stock solutions should be made in anhydrous solvents and stored at -80°C (stable for 1 year)[2]. Never store LPK in aqueous buffers; working solutions must be prepared ex tempore (freshly).
II. Quantitative Stability Parameters
To prevent degradation, adhere strictly to the boundary conditions outlined in the table below.
Accelerates thermal degradation and loss of bioactivity.
Aqueous Half-Life
Use within 24 hours
> 48 hours
Significant accumulation of laidlomycin base degradation products.
III. Self-Validating Preparation Methodology
To guarantee scientific integrity, you must treat your formulation process as a self-validating system. The following protocol ensures LPK remains soluble and intact, concluding with an analytical verification step.
Step 1: Primary Stock Generation (Anhydrous)
Equilibrate the lyophilized LPK vial to room temperature in a desiccator to prevent condensation.
Dissolve 2.0 mg of LPK in 100 µL of anhydrous DMSO to yield a 20 mg/mL stock[2].
Causality: Using strictly anhydrous DMSO prevents the introduction of water molecules that would otherwise initiate premature ester hydrolysis during -80°C storage.
Step 2: Co-Solvent Matrix Assembly
In a separate sterile vial, combine 400 µL PEG300 and 50 µL Tween 80[2]. Vortex thoroughly until homogenous.
Causality: This creates the intermediate polarity environment necessary to encapsulate the polyether rings before the introduction of bulk water.
Step 3: Aqueous Integration
Transfer the 100 µL LPK/DMSO stock into the PEG/Tween matrix. Vortex for 30 seconds.
Slowly add 450 µL of an aqueous buffer (e.g., Citrate buffer adjusted to pH 5.0) dropwise while continuously vortexing.
Causality: Dropwise addition prevents localized zones of high water concentration, averting nucleation and precipitation. The pH 5.0 buffer locks the solution into the optimal stability window[3].
Step 4: Self-Validation via HPLC-UV (Critical Step)
Before administering the dose or applying it to a continuous culture system[4], inject a 10 µL aliquot into an HPLC (C18 column; Mobile phase: Acetonitrile/Water 80:20; Detection: 220 nm).
Validation Check: You must observe a single, sharp peak corresponding to the intact propionate ester. If a secondary, more polar peak appears (indicating the cleaved laidlomycin base) and exceeds 5% of the total area, the protocol has failed. Discard the solution, verify your buffer pH, and prepare a fresh batch.
IV. LPK Handling & Stability Workflow
Workflow for preparing and stabilizing Laidlomycin Propionate Potassium in aqueous matrices.
V. References
European Patent Office. (1989). Stable antibiotic ester feed compositions (Patent No. EP0272119B1). Google Patents.
Taylor & Francis. (2021). Antimicrobial supplementation alters digestibility and ruminal fermentation in a continuous culture model.[Link]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Laidlomycin Propionate Potassium in Plasma
Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor sensitivity (high LOD) when quantifying 1[1] in biological mat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor sensitivity (high LOD) when quantifying 1[1] in biological matrices.
Diagnostic Overview: The "Adduct Splitting" Phenomenon
Laidlomycin is a polyether ionophore. By design, its molecular structure is optimized to chelate alkali metals (Na⁺, K⁺) to transport them across biological membranes. When extracted from plasma—a matrix inherently rich in sodium (~140 mM) and potassium (~4 mM)—the analyte ionizes unpredictably in the Electrospray Ionization (ESI) source.
Instead of a single robust precursor ion, the signal fractures into multiple species: the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. This adduct splitting dilutes the ion current, directly causing an unacceptably high Limit of Detection (LOD). To achieve sub-ng/mL sensitivity, you must force the analyte into a single ionization state.
Workflow for resolving laidlomycin adduct splitting to achieve sub-ng/mL LODs in plasma.
Troubleshooting FAQs
Q: I am using 0.1% Formic Acid, but I still see massive[M+Na]⁺ peaks instead of [M+H]⁺. Why?A: Formic acid provides protons, but the binding affinity of polyether ionophores for sodium is exponentially higher than for protons. Even trace sodium leaching from glassware, LC tubing, or residual plasma matrix will outcompete the protons, leading to a mixed[M+H]⁺/[M+Na]⁺ spectrum.
Q: How do I consolidate the precursor ion signal?A: You have two choices:
Embrace the Sodium: Add a controlled excess of sodium acetate to your mobile phase to drive 100% of the analyte to the[M+Na]⁺ form[2].
Strip the Metals: Remove endogenous plasma metals using Solid Phase Extraction (SPE), then use an ammonium buffer to drive the formation of the [M+NH₄]⁺ adduct, which is highly favorable for fragmentation[3].
Q: I successfully forced the [M+Na]⁺ adduct, but my MRM transitions have terrible signal-to-noise. What is wrong?A: Sodium adducts of ionophores are incredibly stable. Standard Collision Energy (CE) (e.g., 20-30 eV) is often insufficient to break the coordination bonds. You must dynamically ramp the CE (often up to 50-70 eV) or adjust the capillary exit voltage to achieve optimal Collision-Induced Dissociation (CID)[4].
Validated Methodologies for LOD Reduction
To establish a self-validating system, choose one of the following protocols based on your laboratory's throughput needs and instrumentation sensitivity.
Protocol A: Metal Stripping via Mixed-Mode Cation Exchange (MCX) SPE
Causality: Laidlomycin is a lipophilic carboxylic acid (neutral at acidic pH). By loading the plasma onto an MCX sorbent under acidic conditions, laidlomycin binds via the Reversed-Phase (RP) mechanism. Endogenous Na⁺ and K⁺ cations bind tightly to the Cation-Exchange (CX) sulfonic acid groups. Washing with 100% organic solvent elutes the neutral laidlomycin, while the interfering metals remain permanently trapped on the resin.
Step-by-Step Methodology:
Pre-treatment: Dilute 100 µL of plasma with 300 µL of 4% Formic Acid (FA) in LC-MS grade water. Vortex for 30 seconds.
Conditioning: Condition a 30 mg Oasis MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL 2% FA in water.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.
Washing (Critical Step): Wash with 1 mL of 2% FA in water to remove hydrophilic proteins.
Elution: Elute the laidlomycin with 1 mL of 100% MeOH. (Note: Do not use basic modifiers like NH₄OH here, as that would co-elute the trapped Na⁺/K⁺ metals).
Reconstitution: Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 5 mM Ammonium Formate).
MS Detection: Monitor the [M+NH₄]⁺ precursor ion.
Protocol B: Adduct Forcing via Mobile Phase Doping
Causality: If SPE is not feasible, utilize Le Chatelier's principle. By intentionally contaminating the mobile phase with a controlled, micromolar concentration of sodium, you overwhelm the competitive binding of random background metals, forcing 100% of the laidlomycin into the[M+Na]⁺ state.
Step-by-Step Methodology:
Mobile Phase Preparation:
Phase A: LC-MS Grade Water + 0.1% FA + 20 µM Sodium Acetate .
Sample Prep: Perform standard Protein Precipitation (PPT) using 1 part plasma to 3 parts cold Acetonitrile. Centrifuge at 14,000 x g for 10 mins.
LC Separation: Inject the supernatant. Ensure the LC column is thoroughly equilibrated with the sodium-doped mobile phase.
MS Optimization (Critical Step): Infuse a neat standard of laidlomycin propionate. Select the [M+Na]⁺ precursor ion. Manually ramp the Collision Energy (CE) from 30 eV to 80 eV to find the optimal fragmentation sweet spot, as sodium adducts resist fragmentation.
Quantitative Performance Comparison
The following table summarizes the expected analytical performance when applying these optimization strategies to laidlomycin propionate potassium in plasma.
Optimization Strategy
Primary Precursor Ion
Relative MS/MS Intensity
Optimal CE (eV)
Estimated LOD (ng/mL)
Standard PPT (0.1% FA)
Mixed ([M+H]⁺, [M+Na]⁺,[M+K]⁺)
Low (Signal Diluted)
20 - 40
> 5.0
PPT + Sodium Doping (20 µM NaOAc)
Consolidated[M+Na]⁺
High
45 - 70
0.5 - 1.0
MCX SPE + Ammonium Formate
Consolidated [M+NH₄]⁺
Very High
25 - 35
< 0.2
References
Electrospray ionization and collision-induced dissociation of antibiotic polyether ionophores
Source: NIH / PubMed
URL:[Link]
Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples
Source: MDPI
URL:[Link]
LC/MS Confirmation of Ionophores in Animal Feeds
Source: ResearchGate
URL:[Link]
validation of analytical methods for laidlomycin propionate potassium according to FDA guidelines
Validation of Analytical Methods for Laidlomycin Propionate Potassium: A Comparative Guide As a Senior Application Scientist specializing in veterinary pharmaceuticals, I have observed that validating analytical methods...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of Analytical Methods for Laidlomycin Propionate Potassium: A Comparative Guide
As a Senior Application Scientist specializing in veterinary pharmaceuticals, I have observed that validating analytical methods for polyether ionophores like laidlomycin propionate potassium requires more than just following a checklist. It demands a mechanistic understanding of the molecule's behavior in complex biological matrices. Laidlomycin is widely used to improve feed efficiency in confined cattle. Because of its pharmacological potency, regulatory bodies require rigorous analytical validation to monitor feed concentrations (typically 5–11 g/ton ) and ensure tissue residues remain below safe limits.
This guide objectively compares analytical methodologies for laidlomycin and outlines a self-validating experimental framework in strict accordance with the1[1].
Methodological Comparison: HPLC-UV/Vis vs. LC-MS/MS
When selecting a method, scientists must weigh the analytical target against the molecule's intrinsic properties. Laidlomycin lacks a strong natural chromophore, which fundamentally dictates our instrumental choices.
HPLC-UV/Vis with Post-Column Derivatization : Historically the standard for medicated feed analysis. Because laidlomycin cannot be directly detected via UV at low concentrations, the column effluent must be reacted with a derivatizing agent (e.g., vanillin) to form a detectable complex. While this is robust for high-concentration feed samples[2], it lacks the sensitivity required for trace-level tissue residue depletion studies.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : The modern gold standard for tissue residue analysis. By utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM), LC-MS/MS bypasses the need for derivatization entirely. It provides unparalleled specificity and sensitivity, which is critical for achieving the FDA-mandated Limit of Quantification (LOQ) of 0.050 ppm in liver tissues[3].
Table 1: Performance Comparison of Analytical Alternatives for Laidlomycin
Parameter
HPLC-UV/Vis (Post-Column Derivatization)
LC-MS/MS (Electrospray Ionization)
Primary Application
Medicated feed analysis (5–11 g/ton )
Tissue residue depletion studies
Detection Mechanism
Chemical derivatization to form a chromophore
Direct precursor-to-product ion transitions (MRM)
Sensitivity (LOQ)
Moderate (~1–5 ppm)
High (≤ 0.050 ppm)
Matrix Interference
High susceptibility in complex biological matrices
Low, mitigated by MRM selectivity and SPE clean-up
Self-Validation
Relies on external calibration curves
Matrix-matched internal standard corrects for ion suppression
FDA Validation Framework & Mechanistic Grounding
According to FDA guidelines, a validated method must demonstrate suitability for its intended purpose[1]. Here is the causality behind the required validation parameters:
Specificity and Selectivity : The method must differentiate laidlomycin from other co-administered veterinary drugs (like chlortetracycline) and endogenous matrix components[3]. Causality: Matrix components in liver or feed can cause isobaric interference in MS or co-elution in HPLC. Chromatographic separation prior to detection is mandatory to prevent false positives.
Accuracy and Recovery : Assessed by spiking blank matrices with known concentrations of laidlomycin reference standards. Causality: Laidlomycin is a highly lipophilic polyether. Extraction requires a high-organic solvent ratio (e.g., 90% methanol) to disrupt protein binding in tissues and dissolve the ionophore, ensuring >90% recovery[4].
Precision (Repeatability & Intermediate Precision) : Evaluated through multiple injections across different days and analysts. Causality: Incorporating a structurally similar internal standard (e.g., nigericin) is a self-validating step that corrects for injection-to-injection variability and matrix-induced ion suppression.
Limit of Quantification (LOQ) : The lowest concentration that can be measured with acceptable precision and accuracy. For laidlomycin in liver, the FDA Freedom of Information summary establishes a strict LOQ of 0.050 ppm[3].
Table 2: FDA Validation Acceptance Criteria for Laidlomycin
Validation Characteristic
FDA Recommendation / Causality
Typical Acceptance Criteria
Specificity
Must resolve laidlomycin from interferents
No interfering peaks >20% of LOQ at retention time
To ensure trustworthiness, the following protocol is designed as a self-validating system . By integrating internal standards early in the workflow and utilizing bracketing calibration, the method automatically flags extraction failures or instrument drift.
Step 1: Sample Preparation & Matrix Disruption
Homogenize 2.0 g of bovine liver tissue in a 50 mL centrifuge tube.
Causality: Mechanical shearing maximizes the surface area for solvent penetration, ensuring the lipophilic laidlomycin is fully exposed to the extraction solvent.
Step 2: Internal Standard Addition (Self-Validation Step)
Spike the homogenate with 50 µL of a stable isotope-labeled internal standard (or structural analog like nigericin) at a known concentration.
Causality: Adding the internal standard before extraction ensures that any subsequent volumetric losses or matrix suppression effects are proportionally corrected during final quantification.
Step 3: Solvent Extraction
Add 10 mL of Methanol:Water (90:10, v/v). Vortex aggressively for 5 minutes, then centrifuge at 4000 x g for 10 minutes.
Causality: The 90% methanol fraction effectively solubilizes the hydrophobic laidlomycin and precipitates matrix proteins, while the 10% water fraction ensures polar interferents partition away from the analyte[4].
Step 4: Solid Phase Extraction (SPE) Clean-up
Transfer the supernatant to a pre-conditioned C18 SPE cartridge. Wash with 20% methanol in water, and elute with 100% methanol. Evaporate the eluate under nitrogen and reconstitute in the mobile phase.
Causality: This step removes residual salts and small peptides that survive the initial extraction, preventing severe ion suppression in the MS source.
Step 5: Chromatographic Separation & Detection
Inject 10 µL onto a C18 analytical column (50 x 2.1 mm, 1.7 µm) at 40°C. Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Monitor specific MRM transitions for laidlomycin.
Self-Validation Step: Inject a matrix-matched calibration curve and a blank matrix before and after the sample sequence. This "bracketing" continuously verifies system linearity and proves the absence of column carryover. Causality: Formic acid facilitates the protonation of laidlomycin to [M+H]+, exponentially enhancing ionization efficiency in positive ESI mode.
Analytical Workflow Visualization
FDA-compliant analytical workflow for laidlomycin propionate potassium validation.
References
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.Federal Register (FDA).
FREEDOM OF INFORMATION SUMMARY SUPPLEMENTAL NEW ANIMAL DRUG APPLICATION NADA 141-025.
Determination and Confirmation of 5-Hydroxyflunixin in Raw Bovine Milk Using Liquid Chromatography Tandem Mass Spectrometry.
US9149456B2 - Laidlomycin compositions and methods.
comparative toxicity of laidlomycin propionate potassium and salinomycin in cell models
Comparative Toxicity of Laidlomycin Propionate Potassium and Salinomycin in Cell Models: A Technical Guide As a Senior Application Scientist navigating the complex landscape of drug development and toxicological screenin...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity of Laidlomycin Propionate Potassium and Salinomycin in Cell Models: A Technical Guide
As a Senior Application Scientist navigating the complex landscape of drug development and toxicological screening, evaluating the safety and efficacy of polyether ionophores requires a deep understanding of cellular kinetics. Polyether ionophores are lipid-soluble molecules that transport metal cations across biological membranes. While historically utilized as veterinary anticoccidials and growth promoters, their profound effects on cellular homeostasis have sparked intense interest in their comparative cytotoxicity.
This guide provides an objective, data-driven comparison of two prominent monovalent carboxylic ionophores: Salinomycin and Laidlomycin Propionate Potassium . By dissecting their differential toxicity in mammalian cell models, we establish a framework for researchers to design robust, self-validating experimental protocols.
Mechanistic Foundations of Ionophore Toxicity
To understand why these two structurally related compounds exhibit vastly different toxicity profiles, we must examine the causality behind their mechanism of action.
Salinomycin acts as a highly potent, strict potassium (K+) ionophore. By facilitating rapid K+ efflux from the cytoplasm, it severely disrupts the intracellular ion balance. This ion gradient collapse forces a compensatory influx of protons, leading to a sharp drop in intracellular pH. The resulting acidic environment triggers mitochondrial membrane potential (MMP) collapse, reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways 1[1]. In mammalian tissues, particularly cardiac and skeletal muscle cells, this manifests as severe cardiomyolysis and necrosis2[2].
Laidlomycin Propionate Potassium , conversely, demonstrates a much wider safety margin in mammalian cell models. While it also facilitates monovalent cation transport, its binding affinity and transport kinetics across mammalian lipid bilayers are significantly lower compared to bacterial membranes. Consequently, laidlomycin propionate does not induce the same catastrophic mitochondrial uncoupling seen with salinomycin unless administered at exceptionally high concentrations3[3]. Instead, at sub-toxic doses, it acts primarily as a chemosensitizer, modulating membrane transport proteins without overt single-agent lethality 4[4].
Mechanism of ionophore-induced cytotoxicity via ion gradient disruption and mitochondrial failure.
Comparative Cytotoxicity Data
To objectively compare these compounds, we must look at their half-maximal inhibitory concentrations (IC50) across standard mammalian cell lines. Salinomycin consistently exhibits IC50 values in the low micromolar to sub-micromolar range, indicating high cytotoxicity. Laidlomycin propionate generally requires concentrations >10-20 µM to induce significant cell death, often showing negligible hemolysis or baseline toxicity in standard assays[3][4][5].
*Note: While laidlomycin propionate lacks potent direct cytotoxicity, it potentiates the cytotoxicity of other drugs (e.g., colchicine) by ~700-fold at concentrations as low as 1 µg/mL (~1.4 µM)[4].
Experimental Protocols: A Self-Validating Workflow
When evaluating ionophore toxicity, simple cell counting is insufficient. Because ionophores primarily target the mitochondria, your experimental design must be a self-validating system : you must correlate general metabolic viability (MTT Assay) directly with mechanistic mitochondrial failure (JC-1 Assay).
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reflect the number of viable cells. Because ionophores disrupt mitochondrial function, this assay is highly sensitive to their specific mechanism of action.
Cell Seeding: Seed target cells (e.g., H9c2 cardiomyocytes or MCF-7 breast cancer cells) in a 96-well plate at a density of
1×104
cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare 10 mM stock solutions of Salinomycin and Laidlomycin Propionate Potassium in anhydrous DMSO.
Dosing: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Critical step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.
Incubation: Treat cells for 24 and 48 hours to capture both acute ion disruption and delayed apoptotic effects.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.
Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Rationale: To prove that the loss of viability observed in Protocol 1 is caused by ion gradient disruption, the JC-1 assay visually and quantitatively confirms the collapse of the MMP.
Preparation: Following 12 hours of compound exposure (pre-apoptosis phase), wash cells twice with PBS.
Staining: Add JC-1 dye solution (2 µM final concentration) to the cells and incubate in the dark for 30 minutes at 37°C.
Washing: Wash cells three times with cold JC-1 assay buffer to remove excess dye.
Analysis: Analyze via flow cytometry or fluorescence microscopy.
Healthy Cells (Laidlomycin treated at low doses): JC-1 forms J-aggregates in intact mitochondria, emitting red fluorescence (~590 nm).
Toxic Response (Salinomycin treated): As MMP collapses, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence (~529 nm). The ratio of Red/Green fluorescence directly quantifies mitochondrial toxicity.
Step-by-step experimental workflow for comparative in vitro toxicity screening of ionophores.
Conclusion
For drug development professionals, the distinction between these two ionophores is critical. Salinomycin's aggressive disruption of potassium gradients makes it a potent candidate for targeted cancer stem cell therapies, albeit with a narrow therapeutic index. Conversely, Laidlomycin Propionate Potassium's higher tolerance threshold in mammalian cells underscores its safety as an agricultural additive, while its ability to act as a chemosensitizer opens distinct avenues for combinatorial pharmacology.
References
High mortality due to accidental salinomycin intoxication in sheep
National Center for Biotechnology Information (PMC)[Link][2]
Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects
National Center for Biotechnology Information (PMC)[Link][1]
The simultaneous determination of the ionophore antibiotics in animal tissues and eggs by tandem electrospray LC–MS–MS
ResearchGate[Link][5]
Circumvention of multidrug resistance in human carcinoma KB cells by polyether antibiotics
National Center for Biotechnology Information (PubMed)
[Link][4]
Chemical Genomics, Structure Elucidation, and in Vivo Studies of the Marine-Derived Anticlostridial Ecteinamycin
National Center for Biotechnology Information (PMC)[Link][3]
Personal protective equipment for handling Laidlomycinpropionatepotassium
As a Senior Application Scientist, I frequently observe research facilities treating veterinary antibiotics with the same baseline protocols used for standard chemical excipients. When handling Laidlomycin propionate pot...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe research facilities treating veterinary antibiotics with the same baseline protocols used for standard chemical excipients. When handling Laidlomycin propionate potassium (LPK) , this is a critical operational error.
LPK is a highly potent polyether ionophore. To safely integrate this compound into your drug development or agricultural research workflows, you must move beyond basic compliance and implement a self-validating safety architecture. This guide provides the mechanistic rationale, exact Personal Protective Equipment (PPE) specifications, and step-by-step operational logistics required to handle LPK safely.
The Mechanistic Rationale for Strict PPE
To understand how to protect yourself, you must understand why LPK is hazardous. Laidlomycin propionate potassium exhibits extensive stereoisomerism and functions biologically by forming lipid-soluble complexes with monovalent cations (specifically potassium, K⁺)[1]. It actively transports these ions across biological lipid bilayers, collapsing the essential electrochemical transmembrane gradients required for cellular function.
In target species (like cattle), this alters rumen microflora to improve feed efficiency[2]. However, in humans, accidental inhalation or ingestion of LPK dust allows rapid systemic absorption across the highly vascularized pulmonary or gastrointestinal epithelium. This disruption of cellular ion gradients can lead to severe cardiovascular and neurological toxicity. The No Observed Effect Level (NOEL) in canine models is exceptionally low at 0.75 mg/kg/day, necessitating an Acceptable Daily Intake (ADI) limit of just 7.5 µg/kg/day[2].
Because LPK is typically supplied as a dry powder or granular premix (e.g., Cattlyst 50G), aerosolization is the primary occupational hazard[3].
Disrupts K⁺ gradients; requires absolute prevention of systemic absorption.
Acceptable Daily Intake
7.5 µg/kg/day
Microgram-level threshold dictates the mandatory use of high-efficiency particulate respiratory protection.
NOEL (Toxicity)
0.75 mg/kg/day
High systemic toxicity profile requires strict dermal barriers (double-gloving).
Primary Hazard State
Dry powder / Granule
Prone to aerosolization and static dispersion; demands anti-static handling tools.
Ecological Hazard
Fatal to Equines
Cross-contamination in disposal streams can be lethal to non-target species[3].
Operational Workflow & Self-Validating Protocols
Every safety protocol must be self-validating—meaning the failure of one step is immediately caught by the next before exposure occurs. Below is the step-by-step methodology for handling LPK.
Fig 1: Step-by-step operational workflow for handling Laidlomycin propionate potassium.
Protocol A: Pre-Operational Setup & PPE Donning
Causality: We must establish an aerodynamic barrier before the chemical container is ever opened.
Ventilation Verification: Activate the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood.
Validation Check: Use an anemometer or visually verify inward directional airflow using a smoke pencil before proceeding.
Dermal Protection: Don a disposable Tyvek coverall. Apply a base layer of nitrile gloves (minimum 5 mil thickness), followed by a second outer layer of nitrile gloves.
Respiratory & Ocular Protection: Don a NIOSH-approved N95 or P100 particulate respirator[3]. Perform a positive/negative pressure seal check. Don unvented chemical splash goggles over the respirator straps. Standard safety glasses are insufficient against fine API dust.
Protocol B: Active Handling & Aliquoting
Causality: Polyether ionophore powders carry static charges that cause them to repel from metal spatulas and disperse into the breathing zone.
Static Mitigation: Wipe the interior of the BSC and the analytical balance with an anti-static solution. Use anti-static polymeric weighing boats and spatulas.
Aliquoting: Open the LPK container only deep within the BSC workspace. Transfer the powder slowly to minimize aerosol generation.
Sealing: Once weighed, seal both the primary stock container and the aliquot vessel before removing your hands from the BSC.
Validation Check: Inspect the outer gloves for visible powder residue. If contaminated, remove and replace the outer gloves inside the hood before touching any external surfaces.
Protocol C: Doffing & Decontamination
Causality: Improper doffing is the leading cause of secondary dermal exposure in the laboratory.
Remove the outer layer of gloves while your hands are still inside the BSC. Dispose of them in a designated biohazard/chemical waste bin inside the hood.
Step away from the hood. Remove the splash goggles and respirator by handling only the straps.
Unzip the Tyvek suit and roll it downward and inward (trapping any potential dust inside the roll).
Remove the inner gloves and immediately wash hands and forearms thoroughly with soap and water[3].
Spill Management and Disposal Logistics
Because LPK is an active veterinary pharmaceutical, its disposal is heavily regulated. It must never be introduced into standard municipal waste streams or flushed down drains[4].
Emergency Spill Protocol:
Do NOT Dry Sweep: Sweeping or vacuuming (without a specialized HEPA-filtered API vacuum) will instantly aerosolize the ionophore.
Wet-Wipe Method: Dampen absorbent laboratory pads with water or a mild surfactant solution. Gently place the damp pads over the spilled powder to suppress dust.
Collection: Wipe inward from the edges of the spill to the center. Place all contaminated wipes into a sealable, leak-proof hazardous waste container[4].
Ecological Segregation & Disposal:
LPK is highly fatal to equines (horses) and its safety in unapproved species has not been established[3]. If your facility handles multiple types of animal feeds or conducts cross-species agricultural research, LPK waste and LPK-medicated feed must be strictly segregated . Label all disposal containers clearly with: "HAZARDOUS WASTE: Contains Laidlomycin Propionate Potassium - TOXIC TO EQUINES." Arrange for incineration through a certified hazardous waste disposal contractor.